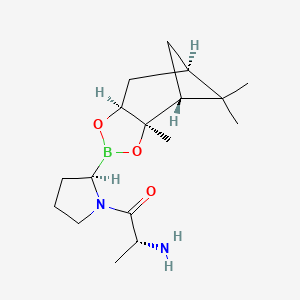
Ethyl 4-Oxo-6-(2-oxo-5-vinylpyrrolidin-1-yl)hexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-Oxo-6-(2-oxo-5-vinylpyrrolidin-1-yl)hexanoate is a complex organic compound with a unique structure that includes a pyrrolidine ring and a hexanoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-Oxo-6-(2-oxo-5-vinylpyrrolidin-1-yl)hexanoate typically involves multi-step organic reactions. One common method includes the reaction of ethyl 4-oxohexanoate with 2-oxo-5-vinylpyrrolidine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques like continuous flow reactors and automated synthesis systems .
化学反応の分析
Types of Reactions
Ethyl 4-Oxo-6-(2-oxo-5-vinylpyrrolidin-1-yl)hexanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially forming new functional groups.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, altering the compound’s structure.
Substitution: This reaction can replace one functional group with another, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
科学的研究の応用
Ethyl 4-Oxo-6-(2-oxo-5-vinylpyrrolidin-1-yl)hexanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 4-Oxo-6-(2-oxo-5-vinylpyrrolidin-1-yl)hexanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
類似化合物との比較
Similar Compounds
Ethyl 4-methyl-2-oxo-6-phenylhexahydro-5-pyrimidinecarboxylate: This compound has a similar hexanoate ester structure but differs in the presence of a pyrimidine ring instead of a pyrrolidine ring.
4-oxo-6-styryl-4H-pyran-2-carbonitriles: These compounds share the oxo and vinyl functional groups but have different core structures.
Uniqueness
Ethyl 4-Oxo-6-(2-oxo-5-vinylpyrrolidin-1-yl)hexanoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C14H21NO4 |
|---|---|
分子量 |
267.32 g/mol |
IUPAC名 |
ethyl 6-(2-ethenyl-5-oxopyrrolidin-1-yl)-4-oxohexanoate |
InChI |
InChI=1S/C14H21NO4/c1-3-11-5-7-13(17)15(11)10-9-12(16)6-8-14(18)19-4-2/h3,11H,1,4-10H2,2H3 |
InChIキー |
PFMFRBYGOAZDFV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCC(=O)CCN1C(CCC1=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate](/img/structure/B13839597.png)
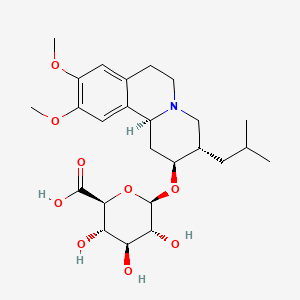
![[3aS-(3aa,9a,9aa,9bss)]-3a,4,5,7,8,9,9a,9b-Octahydro-9-hydroxy-6,9-dimethyl-3-methylene-azuleno[4,5-b]furan-2(3H)-one](/img/structure/B13839616.png)
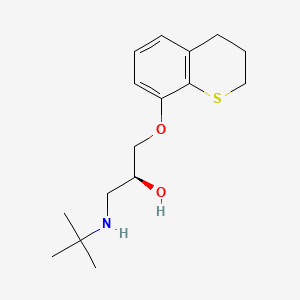

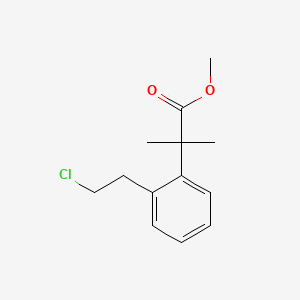
![8-(5-Bromo-6-quinoxalinyl)-2,3,5,6,7,8-hexahydro-5-oxoimidazo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B13839628.png)
![[(2R,3S,4R,5R,6S)-5-acetamido-4,6-diacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13839629.png)
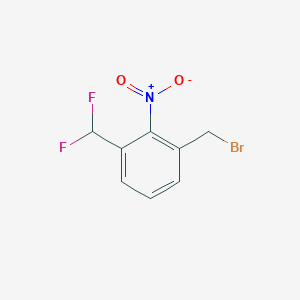
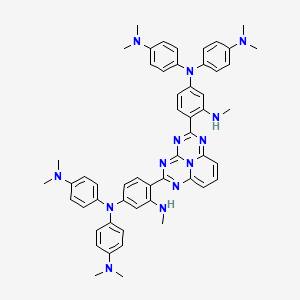
![1-[(Chloromethoxy)methyl]-2-formyl-pyridinium Chloride Oxime](/img/structure/B13839644.png)
